molecular formula C8H20ClNS B3183365 8-Amino-1-octanethiol hydrochloride CAS No. 937706-44-0

8-Amino-1-octanethiol hydrochloride

Cat. No.: B3183365
CAS No.: 937706-44-0
M. Wt: 197.77 g/mol
InChI Key: CCWZBRKMJBSNQS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

8-Amino-1-octanethiol hydrochloride plays a significant role in biochemical reactions due to its ability to form SAMs. These monolayers facilitate the immobilization of surface atoms and control the physiochemical properties of the substrate . The compound interacts with enzymes, proteins, and other biomolecules through its amino and thiol groups. For instance, it can be used in the surface functionalization of gold electrodes for the trace analysis of oligonucleotides using poly nucleic acid (PNA) based ion-channel sensors . Additionally, this compound is employed in the fabrication of peptide microarrays for surface plasmon resonance-based screening of protein kinase activity .

Cellular Effects

This compound influences various cellular processes by interacting with cell membranes and intracellular components. The compound’s ability to form SAMs on cell surfaces can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the immobilization of proteins on cell surfaces using this compound can modulate receptor activity and downstream signaling events . Furthermore, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting nutrient uptake and waste removal.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its amino and thiol groups. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function . For instance, the thiol group of this compound can form disulfide bonds with cysteine residues in proteins, resulting in enzyme inhibition or activation . Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the activity of biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can maintain its activity for extended periods, making it suitable for use in various biochemical assays . Degradation products may form over time, potentially impacting the compound’s effectiveness in certain applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as thiolases and aminotransferases, leading to the formation of metabolites that participate in cellular processes . Additionally, this compound can influence the levels of key metabolites, such as amino acids and thiols, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters that recognize its amino and thiol groups . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s biochemical activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications and targeting signals . For example, the thiol group of this compound can undergo oxidation-reduction reactions, leading to its localization in the endoplasmic reticulum or mitochondria . These subcellular localizations are critical for the compound’s role in modulating biochemical pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-octanethiol hydrochloride typically involves the reaction of 8-bromo-1-octanethiol with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-octanethiol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-propanethiol hydrochloride
  • 6-Amino-1-hexanethiol hydrochloride
  • 11-Amino-1-undecanethiol hydrochloride
  • Cysteamine hydrochloride

Uniqueness

8-Amino-1-octanethiol hydrochloride is unique due to its specific chain length, which provides distinct properties in the formation of self-assembled monolayers. This makes it particularly useful in applications requiring precise control over surface properties .

Properties

IUPAC Name

8-aminooctane-1-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NS.ClH/c9-7-5-3-1-2-4-6-8-10;/h10H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWZBRKMJBSNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCS)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937706-44-0
Record name 937706-44-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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